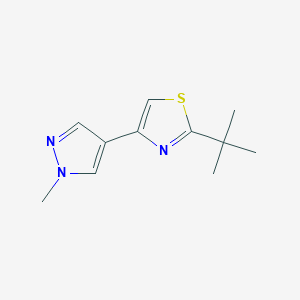
(2,4-Dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as DMOM-Et and is a member of the oxazoline family. DMOM-Et is a relatively new compound that has been synthesized to investigate its biochemical and physiological effects.
Mechanism of Action
DMOM-Et binds to the sigma-1 receptor and activates it, leading to various downstream effects. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, including the voltage-gated calcium channel. Activation of the sigma-1 receptor by DMOM-Et leads to an increase in intracellular calcium levels, which can modulate various cellular processes, including neurotransmitter release and gene expression.
Biochemical and Physiological Effects:
DMOM-Et has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMOM-Et can increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. DMOM-Et has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. In addition, DMOM-Et has been shown to have analgesic effects in various animal models of pain.
Advantages and Limitations for Lab Experiments
DMOM-Et has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMOM-Et also has a high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, DMOM-Et has some limitations, including its potential toxicity and lack of selectivity for the sigma-1 receptor.
Future Directions
There are several future directions for research on DMOM-Et. One area of research is to investigate the potential therapeutic applications of DMOM-Et in various pathological conditions, such as neurodegenerative diseases and pain. Another area of research is to develop more selective compounds that can target the sigma-1 receptor with higher specificity. Finally, further studies are needed to investigate the mechanism of action of DMOM-Et and its downstream effects on various cellular processes.
Synthesis Methods
DMOM-Et is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2,4-dimethyl-5-aminooxazole with 2,3-dihydroindole-7-carboxaldehyde in the presence of a base. The reaction produces a Schiff base intermediate that is reduced using sodium borohydride to produce DMOM-Et. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
DMOM-Et has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to and activate the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmission, ion channel regulation, and apoptosis. DMOM-Et has been used in studies to investigate the role of sigma-1 receptors in various physiological and pathological conditions, such as pain, depression, and neurodegenerative diseases.
properties
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-12-6-5-7-13-8-9-18(14(12)13)16(19)15-10(2)17-11(3)20-15/h5-7H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUADKMJMJUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)C(=O)C3=C(N=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)

![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)
